molecular formula C9H4ClFN2O2 B1600696 4-Chloro-6-fluoro-3-nitro-quinoline CAS No. 99010-07-8

4-Chloro-6-fluoro-3-nitro-quinoline

Cat. No. B1600696
Key on ui cas rn: 99010-07-8
M. Wt: 226.59 g/mol
InChI Key: JTKXABQYVUAKJV-UHFFFAOYSA-N
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Patent
US07998972B2

Procedure details

2.3 g (11 mmol) of 6-fluoro-3-nitro-quinolin-4-ol (Example 19b) in 12 ml POCl3 are heated kept at 130° C. for 4 h. The reaction mixture is cooled to 0° C. and poured into ice-water. A precipitate is formed, which is filtered off and washed with water. The solid material is dissolved in CH2Cl2 and washed with 0.1N NaOH and water. After drying the organic phase over MgSO4, the solvent is evaporated to dryness. The residue is dissolved in a few ml of CH2Cl2 and hexane is added. The title compound precipitates and is filtered off. Drying is done at 60° C. (high-vacuum) overnight. NMR (DMSO-d6): 9.38/s (1H), 8.32/d×d (1H), 8.18/d×d (1H) and 8.02/d×t (1H); HPLC: tret=11.82 min (Grad 1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-:14])=[O:13])=[C:5]2O.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
FC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])O
Name
Quantity
12 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate is formed
FILTRATION
Type
FILTRATION
Details
which is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid material is dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 0.1N NaOH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a few ml of CH2Cl2 and hexane
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The title compound precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
is done at 60° C.
CUSTOM
Type
CUSTOM
Details
(high-vacuum) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
tret=11.82 min (Grad 1)
Duration
11.82 min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C=NC2=CC=C(C=C12)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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